molecular formula C7H6N4 B061599 4-(1H-Imidazol-1-yl)pyrimidine CAS No. 183552-82-1

4-(1H-Imidazol-1-yl)pyrimidine

Cat. No. B061599
CAS RN: 183552-82-1
M. Wt: 146.15 g/mol
InChI Key: ALAJUIUXPQEGMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1H-Imidazol-1-yl)pyrimidine is a heterocyclic compound that has gained a lot of attention in the scientific community due to its potential applications in various fields. This compound is a pyrimidine derivative that contains an imidazole ring, which gives it unique properties that make it useful for scientific research.

Mechanism of Action

The mechanism of action of 4-(1H-Imidazol-1-yl)pyrimidine is not fully understood. However, it is believed to work by inhibiting the growth of microorganisms by interfering with their metabolic processes.
Biochemical and Physiological Effects:
4-(1H-Imidazol-1-yl)pyrimidine has been shown to have a range of biochemical and physiological effects. It has been found to have antioxidant properties, which can help to protect cells from damage caused by free radicals. It has also been shown to have anti-inflammatory properties, which can help to reduce inflammation in the body.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(1H-Imidazol-1-yl)pyrimidine in lab experiments include its ease of synthesis, its stability, and its ability to be modified to suit specific research needs. However, limitations include its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

Future research on 4-(1H-Imidazol-1-yl)pyrimidine could focus on its potential applications in drug development, particularly in the development of new antibiotics and antifungal agents. Further research could also explore its potential use in the treatment of inflammation-related diseases, such as arthritis. Additionally, research could focus on developing new synthesis methods for this compound to improve its efficiency and reduce its potential toxicity.

Synthesis Methods

The synthesis of 4-(1H-Imidazol-1-yl)pyrimidine can be achieved through various methods, including the reaction of 2-chloro-4-nitroimidazole with potassium cyanide in the presence of a palladium catalyst. Another method involves the reaction of 2-aminopyrimidine with 1-chloro-2,4-dinitrobenzene in the presence of a base.

Scientific Research Applications

4-(1H-Imidazol-1-yl)pyrimidine has been extensively studied for its potential applications in scientific research. This compound has been shown to have antimicrobial and antifungal properties, making it useful in the development of new drugs and treatments. It has also been used as a ligand in the synthesis of metal complexes for catalytic reactions.

properties

CAS RN

183552-82-1

Molecular Formula

C7H6N4

Molecular Weight

146.15 g/mol

IUPAC Name

4-imidazol-1-ylpyrimidine

InChI

InChI=1S/C7H6N4/c1-2-8-5-10-7(1)11-4-3-9-6-11/h1-6H

InChI Key

ALAJUIUXPQEGMR-UHFFFAOYSA-N

SMILES

C1=CN=CN=C1N2C=CN=C2

Canonical SMILES

C1=CN=CN=C1N2C=CN=C2

synonyms

Pyrimidine, 4-(1H-imidazol-1-yl)- (9CI)

Origin of Product

United States

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